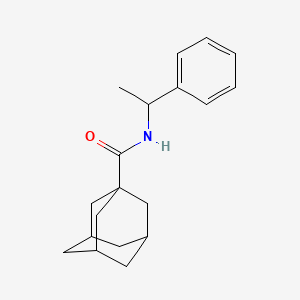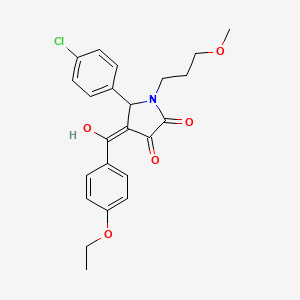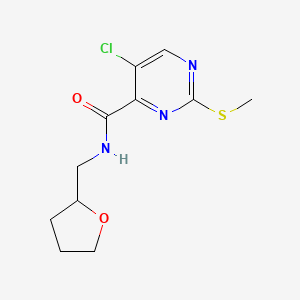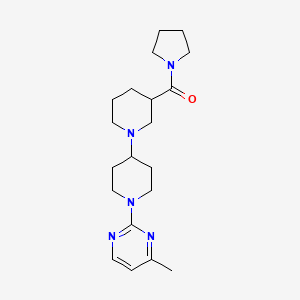![molecular formula C17H15N5O B5449720 11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5449720.png)
11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one typically involves a multi-step process. One efficient method is a transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction results in good to excellent yields of the desired compound .
Industrial Production Methods
The use of renewable starting materials, such as levulinic acid, and the avoidance of transition metals are key considerations in the industrial synthesis of such compounds .
化学反応の分析
Types of Reactions
11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism by which 11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
4-cyclopropyl-12-methyl-3,5,6,8-tetraazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one: Another compound with a related structure, used in proteomics research.
Uniqueness
What sets 11-(2,4-Dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its specific substitution pattern and the presence of the dimethylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and application.
特性
IUPAC Name |
11-(2,4-dimethylphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-10-4-5-13(11(2)8-10)21-7-6-14-15(16(21)23)12(3)20-17-18-9-19-22(14)17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFISALQMYBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C(=NC4=NC=NN34)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B5449650.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B5449651.png)
![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5449659.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-buten-1-one](/img/structure/B5449668.png)


![2-benzyl-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5449679.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5449694.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5449697.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5449703.png)
![(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile](/img/structure/B5449728.png)
![N-ethyl-N-methyl-N'-({1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}methyl)sulfamide](/img/structure/B5449736.png)

